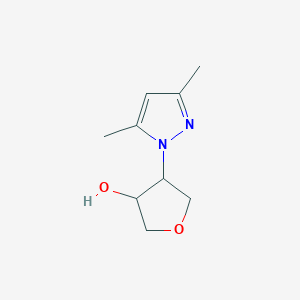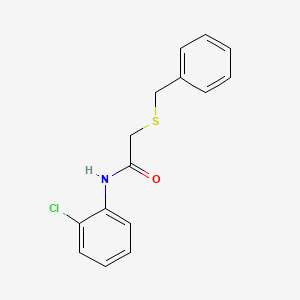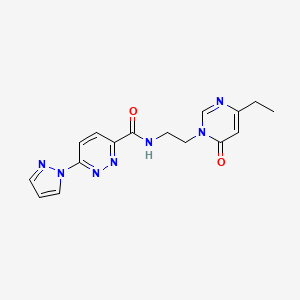
4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol” seems to be a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol” were not found, pyrazole derivatives can be synthesized via the condensation of appropriate primary amines . Another method involves the reaction of substituted oxazole-carbonitriles with nitrogen bases .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite diverse, depending on the substituents attached to the pyrazole ring . For a detailed analysis, specific structural data or an X-ray crystallography study would be needed .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, substituted oxazole-carbonitriles react differently with nitrogen bases having different numbers of labile hydrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, “4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline” has a molecular formula of C11H13N3, an average mass of 187.241 Da, and a mono-isotopic mass of 187.110947 Da .Scientific Research Applications
a. Antileishmanial Activity: Pyrazole-bearing compounds, including derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol, have demonstrated potent antileishmanial activity. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Investigating this compound’s efficacy against Leishmania species could lead to new therapeutic options .
b. Antimalarial Properties: Malaria remains a global health challenge, and novel antimalarial agents are urgently needed. Researchers have explored the antimalarial potential of pyrazole derivatives. The compound’s structural features may contribute to inhibiting the growth of Plasmodium parasites responsible for malaria .
Neurobiology and Neurotransmission
Understanding neurotransmission mechanisms is crucial for treating neurological disorders. Here’s how 4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol fits in:
a. Acetylcholine Release Modulation: Acetylcholine release at cholinergic synapses plays a vital role in neural signal transmission. Investigating the compound’s effects on acetylcholine release could provide insights into neurotransmitter modulation and potential therapeutic applications .
Mechanism of Action
Future Directions
The future directions in the study of pyrazole derivatives are vast. They have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-3-7(2)11(10-6)8-4-13-5-9(8)12/h3,8-9,12H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXNMMMXMSHCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2COCC2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2835307.png)
![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2835310.png)
![2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2835311.png)


![4-[3-(5-Chlorothiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]benzoic acid](/img/structure/B2835315.png)

![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835319.png)
![10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2835320.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2835321.png)

![2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide](/img/structure/B2835324.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2835327.png)
